Cas no 70187-44-9 (3-fluoro-3-nitrooxetane)

3-Fluoro-3-nitrooxetane is a fluorinated nitrooxetane derivative characterized by its strained oxetane ring functionalized with both fluorine and nitro groups. This compound is of interest in synthetic chemistry due to its potential as a versatile building block for energetic materials, pharmaceuticals, and agrochemicals. The presence of the electron-withdrawing nitro group enhances reactivity, while the fluorine substituent can influence stability and selectivity in nucleophilic substitution reactions. The oxetane ring’s high ring strain further contributes to its reactivity, enabling ring-opening transformations. Its unique structural features make it a valuable intermediate for researchers exploring novel heterocyclic compounds or energetic formulations requiring tailored performance characteristics.
3-fluoro-3-nitrooxetane structure
3-fluoro-3-nitrooxetane structure
Product Name:3-fluoro-3-nitrooxetane
CAS No:70187-44-9
MF:C3H4FNO3
MW:121.067164421082
CID:860364
PubChem ID:12683277
Update Time:2025-05-20

3-fluoro-3-nitrooxetane Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-3-nitrooxetane
    • AB71737
    • CTK8D4159
    • HT168
    • OXETANE, 3-FLUORO-3-NITRO-
    • RP08132
    • AKOS015833441
    • SCHEMBL11422486
    • AM20020045
    • CS-0454997
    • 70187-44-9
    • 3-Fluoro-3-nitro-oxetane
    • J-512468
    • DTXSID90506788
    • FT-0685164
    • MDL: MFCD17170026
    • Inchi: 1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2
    • InChI Key: KCZHGYABOZIKBY-UHFFFAOYSA-N
    • SMILES: FC1(COC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 121.01752
  • Monoisotopic Mass: 121.01752115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 31 ºC (1.5 Torr)
  • Flash Point: 50.1±27.3 ºC,
  • Refractive Index: 1.431
  • Solubility: Soluble (137 g/l) (25 º C),
  • PSA: 52.37

3-fluoro-3-nitrooxetane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F059905-25mg
3-Fluoro-3-nitrooxetane
70187-44-9
25mg
$ 455.00 2022-06-05
TRC
F059905-50mg
3-Fluoro-3-nitrooxetane
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$ 760.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525664-500mg
3-Fluoro-3-nitrooxetane
70187-44-9 98%
500mg
¥10648.00 2024-05-03

3-fluoro-3-nitrooxetane Related Literature

Additional information on 3-fluoro-3-nitrooxetane

Introduction to 3-Fluoro-3-Nitrooxetane (CAS No. 70187-44-9)

3-Fluoro-3-nitrooxetane (CAS No. 70187-44-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a four-membered oxetane ring substituted with a fluoro and a nitro group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

The molecular formula of 3-fluoro-3-nitrooxetane is C4H5FNO3, and its molecular weight is approximately 136.09 g/mol. The compound's physical properties include a boiling point of around 100°C at 0.1 mmHg and a density of about 1.4 g/cm³ at room temperature. These properties make it suitable for various synthetic transformations and reactions in both laboratory and industrial settings.

In recent years, the study of 3-fluoro-3-nitrooxetane has been driven by its potential applications in drug discovery and development. One notable area of research is its use as a building block in the synthesis of antibiotics and antiviral agents. The presence of the fluoro and nitro groups can enhance the pharmacological activity of the final products, improving their efficacy against bacterial and viral infections.

A study published in the *Journal of Medicinal Chemistry* highlighted the role of 3-fluoro-3-nitrooxetane in the development of novel antibiotics. Researchers found that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding underscores the potential of 3-fluoro-3-nitrooxetane as a key intermediate in the fight against antibiotic resistance.

Beyond its applications in pharmaceuticals, 3-fluoro-3-nitrooxetane has also shown promise in materials science. Its unique structure makes it an attractive candidate for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. For instance, researchers at the University of California, Berkeley, have developed new polymer architectures using 3-fluoro-3-nitrooxetane as a monomer, resulting in materials with improved strength and durability.

The synthetic accessibility of 3-fluoro-3-nitrooxetane has further contributed to its widespread use in scientific research. Various methods have been developed to synthesize this compound efficiently, including metal-catalyzed reactions and electrophilic fluorination techniques. These synthetic routes not only improve yield but also reduce environmental impact, making them suitable for large-scale production.

In terms of safety, 3-fluoro-3-nitrooxetane is generally considered to be stable under standard laboratory conditions. However, it is important to handle this compound with care due to its reactivity with certain chemicals and its potential to form explosive mixtures under specific conditions. Proper safety protocols should always be followed when working with this compound to ensure the well-being of researchers and laboratory personnel.

The future outlook for 3-fluoro-3-nitrooxetane is promising, with ongoing research exploring new applications and derivatives. As our understanding of this compound deepens, it is likely to play an increasingly important role in various scientific disciplines, contributing to advancements in medicine, materials science, and beyond.

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